

Application Notes and Protocols for Studying Gag Polyprotein Processing with GSK3532795

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For Researchers, Scientists, and Drug Development Professionals

Introduction

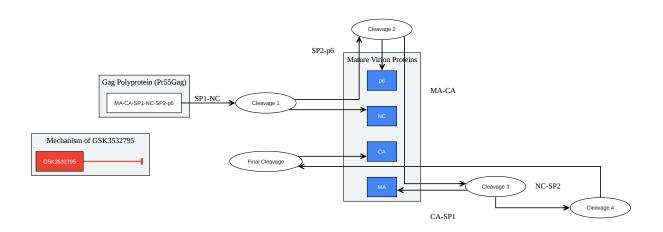
GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that offers a potent tool for studying the final stages of virion morphogenesis, specifically the processing of the Gag polyprotein.[1][2][3][4] Unlike protease inhibitors that target the active site of the viral protease, GSK3532795 binds to the Gag polyprotein itself, specifically inhibiting the cleavage between the capsid (CA) and spacer peptide 1 (SP1).[2][3] This blockage results in the release of immature, non-infectious virions, making it a valuable compound for investigating the molecular mechanisms of HIV-1 maturation.[2][3] These application notes provide detailed protocols for assessing the antiviral activity of GSK3532795, selecting for resistant viral strains, and understanding its mechanism of action.

Mechanism of Action: Inhibition of Gag Polyprotein Processing

GSK3532795 exerts its antiviral effect by disrupting the ordered proteolytic cleavage of the Gag polyprotein, a critical step in the maturation of infectious HIV-1 particles. The Gag polyprotein is initially synthesized as a precursor protein that is subsequently cleaved by the viral protease into several smaller structural proteins: matrix (MA), capsid (CA), spacer peptide 1 (SP1), nucleocapsid (NC), spacer peptide 2 (SP2), and p6.



GSK3532795 specifically targets the final and crucial cleavage event between CA and SP1.[2] [3] By binding to the Gag precursor, **GSK3532795** is thought to stabilize a conformation that is inaccessible to the viral protease, thereby preventing the liberation of mature CA protein. This leads to the formation of virions with an aberrant morphology and an incomplete core, rendering them non-infectious.



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Figure 1: HIV-1 Gag Polyprotein Processing Cascade and Site of GSK3532795 Inhibition.

Data Presentation Antiviral Activity of GSK3532795

The following table summarizes the in vitro antiviral activity of **GSK3532795** against a panel of HIV-1 subtype B clinical isolates with baseline polymorphisms in the Gag gene.



Virus ID	Gag Polymorphisms	EC50 (nM)[4]
Wild-Type (Reference)	None	3.9
Isolate 1	V370A	4.2
Isolate 2	Q369H	5.1
Isolate 3	V362I	6.3
Isolate 4	A364V	24.5

Resistance Profile of GSK3532795

The table below details the fold-change in the 50% inhibitory concentration (IC50) of **GSK3532795** against site-directed mutants of HIV-1, indicating the impact of specific Gag mutations on drug susceptibility.

Gag Mutation	Fold-Change in IC50 vs. Wild-Type[5]
V362I	2.5
A364V	8.7
V370A	1.8
V362I + V370A	15.2
A364V + V370A	25.6

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay using MT-2 Cells

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of **GSK3532795** against HIV-1 replication in MT-2 cells.

Materials:

MT-2 cells



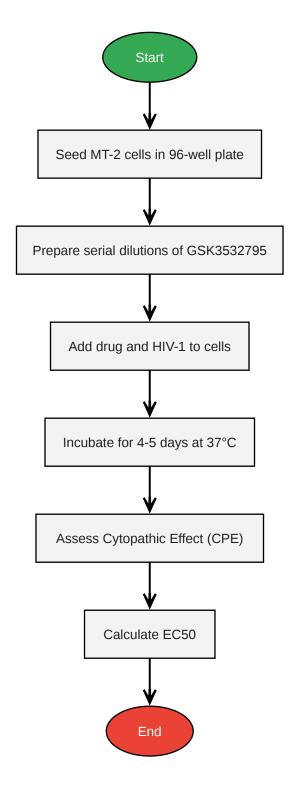
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin)
- HIV-1 virus stock (e.g., NL4-3)
- **GSK3532795** stock solution (in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT or CellTiter-Glo®)
- Plate reader

Procedure:

- Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 μL of complete RPMI-1640 medium.
- Compound Dilution: Prepare a serial dilution of GSK3532795 in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Also, prepare a no-drug control (vehicle control with DMSO) and a cell-only control (no virus, no drug).
- Infection: Add 50 μL of the diluted GSK3532795 to the appropriate wells. Subsequently, add 50 μL of HIV-1 virus stock at a multiplicity of infection (MOI) of 0.01 to all wells except the cell-only control.
- Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days, or until cytopathic effect (CPE) is evident in the virus control wells.
- Assessment of Antiviral Activity:
 - Visually inspect the wells for CPE using an inverted microscope.
 - Quantify cell viability using a suitable reagent (e.g., MTT). Add the reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.



 Data Analysis: Calculate the percentage of protection from CPE for each drug concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of protection against the log of the drug concentration and fitting the data to a sigmoidal doseresponse curve.



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Figure 2: Workflow for the In Vitro Antiviral Activity Assay.

Protocol 2: In Vitro Resistance Selection

This protocol outlines the method for selecting HIV-1 variants with reduced susceptibility to **GSK3532795** through serial passage in the presence of increasing drug concentrations.[2][5]

Materials:

- MT-2 cells
- Complete RPMI-1640 medium
- Wild-type HIV-1 virus stock
- **GSK3532795** stock solution (in DMSO)
- 24-well cell culture plates
- p24 antigen ELISA kit

Procedure:

- Initial Infection: Infect 2 x 10⁶ MT-2 cells with wild-type HIV-1 at an MOI of 0.005 in the presence of **GSK3532795** at a concentration equal to its EC50. Culture the cells in a 24-well plate. As a control, passage the virus in parallel without the drug.
- Monitoring and Passage: Monitor the cultures for CPE. When 100% CPE is observed in the drug-treated culture, harvest the cell-free supernatant.
- Escalation of Drug Concentration: Use the harvested virus-containing supernatant to infect a fresh culture of MT-2 cells. Double the concentration of **GSK3532795** in this new culture.
- Serial Passage: Repeat the process of monitoring for CPE, harvesting the supernatant, and infecting fresh cells with a 2-fold increase in drug concentration for multiple passages (typically 8-10 passages or until a significant increase in the IC50 is observed).
- Characterization of Resistant Virus:

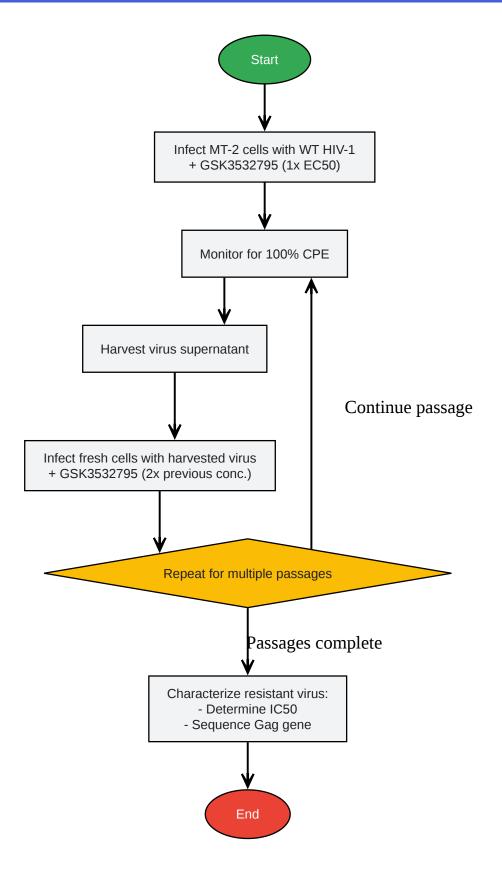
Methodological & Application





- Determine the IC50 of the passaged virus for GSK3532795 using the antiviral activity assay described in Protocol 1.
- Isolate viral RNA from the supernatant of the resistant culture and perform genotypic analysis by sequencing the Gag gene to identify mutations.





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Figure 3: Workflow for In Vitro Resistance Selection.



Conclusion

GSK3532795 is a specific and potent inhibitor of HIV-1 Gag polyprotein processing, making it an invaluable research tool. The protocols provided here offer standardized methods for quantifying its antiviral effects and for investigating the mechanisms of viral resistance. These studies will contribute to a deeper understanding of the critical process of HIV-1 maturation and can aid in the development of novel antiretroviral therapies.

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